Quantified Barrier to 1,5-Sigmatropic Halogen Shift Versus Fluoro, Chloro, and Iodo Analogs
DFT calculations (CAM-B3LYP/Def2TZVP) quantify the activation energy barrier for the key intramolecular 1,5-sigmatropic halogen shift in 5-halo-1,2,3,4,5-pentaphenylcyclopentadienes. The barrier for the bromo derivative is 20.2 kcal/mol, placing it between the chloro (26.2 kcal/mol) and iodo (15.2 kcal/mol) analogs [1]. This directly impacts the dynamic behavior and configurational integrity of the molecule in solution at room temperature. The calculated barriers for alternative 1,3-shifts are significantly higher (32.0 kcal/mol for Br), confirming the preference for a 1,5-migration pathway [2].
| Evidence Dimension | Activation Energy Barrier (ΔE≠ZPE) for 1,5-Halogen Shift |
|---|---|
| Target Compound Data | 20.2 kcal/mol |
| Comparator Or Baseline | 5-Fluoro analog: 42.5 kcal/mol; 5-Chloro analog: 26.2 kcal/mol; 5-Iodo analog: 15.2 kcal/mol |
| Quantified Difference | Br is 22.3 kcal/mol lower than F; 6.0 kcal/mol lower than Cl; 5.0 kcal/mol higher than I |
| Conditions | DFT calculations at CAM-B3LYP/Def2TZVP level of theory |
Why This Matters
The 20.2 kcal/mol barrier for bromine migration provides a crucial balance between configurational stability at room temperature and synthetic accessibility, making the bromo compound a more versatile and stable precursor for metallocene synthesis compared to the rapidly rearranging iodo analog or the kinetically inert fluoro analog.
- [1] Dushenko, G. A., Mikhailov, I. E., Zschunke, A., Mügge, C., & Minyaev, R. M. (2020). Circumambulatory rearrangements of 5-halo-1,2,3,4,5-pentaphenylcyclopentadienes. Russian Journal of Organic Chemistry, 56(10), 1744-1752. View Source
- [2] Dushenko, G. A., Mikhailov, I. E., Zschunke, A., Mügge, C., & Minyaev, R. M. (2020). Circumambulatory rearrangements of 5-halo-1,2,3,4,5-pentaphenylcyclopentadienes. Russian Journal of Organic Chemistry, 56(10), 1744-1752. (Supporting information) View Source
